4-Bromophthalimide
Overview
Description
Synthesis Analysis
The synthesis of 4-Bromophthalimide derivatives can be achieved through different methods. One approach involves the microwave-promoted synthesis of 4-aminoquinoline-phthalimides, highlighting a high-yielding process that evaluates their anti-plasmodial potential. The method emphasizes the strategic introduction of a halogen substituent on the phthalimide ring to enhance activity (Rani et al., 2018). Another synthesis pathway is the preparation of 4-bromophthalic anhydride from 4-bromo-ortho-xylene through gas phase oxidation, a precursor step towards producing dianhydride monomers (Glukhovskii & Effenberger, 1995).
Molecular Structure Analysis
The molecular structure of 4-Bromophthalimide and its derivatives plays a crucial role in their reactivity and properties. For instance, cyclometalation of 4-(pyridin-2-yl)phthalimide, prepared from 4-bromophthalimide, allows for the design of organometallic protein kinase inhibitors. This showcases the utility of 4-Bromophthalimide in the development of bioactive compounds (Blanck et al., 2012).
Chemical Reactions and Properties
4-Bromophthalimide undergoes various chemical reactions, highlighting its versatility as a synthetic intermediate. The compound serves as a scaffold for further functionalization, including palladium-mediated amination reactions to introduce amino substituents, which are essential for the synthesis of fluorescent derivatives and potential therapeutic agents (Fleming et al., 2014).
Scientific Research Applications
Solvation Dynamics Studies
4-Bromophthalimide derivatives, like 4-(N-bromoacetylamino)-phthalimide, are used in the study of solvation dynamics. Mandal et al. (2002) explored the solvation dynamics of this compound in both proteins and microemulsions, revealing unique photophysical properties that differ significantly from its parent compound, 4-aminophthalimide (Mandal et al., 2002).
Kinase Inhibition and Drug Design
In medicinal chemistry, 4-bromophthalimide is utilized as a precursor for developing kinase inhibitors. Blanck et al. (2012) demonstrated the synthesis of bioactive cyclometalated phthalimides from 4-bromophthalimide, showcasing its potential in the design of new pharmaceutical compounds (Blanck et al., 2012).
Oxidative Ammonolysis and Chemical Synthesis
The kinetics of oxidative ammonolysis of 4-bromo-o-xylene to form 4-bromophthalimide and other by-products has been studied, providing insight into chemical synthesis processes. Bagirzade (2010) focused on understanding the formation of by-products in this reaction, which is crucial for industrial applications (Bagirzade, 2010).
As an Oxidizing Agent
N-bromophthalimide has been identified as a powerful oxidizing agent, especially for the oxidation of thiols to disulfides. Khazaei et al. (2005) described its application under microwave irradiation, offering a convenient method for chemical transformations (Khazaei et al., 2005).
Studies in Micellar Systems
In the field of colloidal and interface science, derivatives of 4-bromophthalimide like 4-aminophthalimide are used to study solvation dynamics in micelles. Datta et al. (1998) explored how these compounds behave in different micellar environments, providing insights into the interactions at the molecular level (Datta et al., 1998).
Anti-Plasmodial Activity
Research on the anti-plasmodial potential of 4-bromophthalimide derivatives has been conducted. Rani et al. (2018) synthesized 4-aminoquinoline-phthalimides, evaluating their efficacy against plasmodial strains, which is significant for malaria treatment (Rani et al., 2018).
FT-IR Spectra Analysis
4-Bromophthalimide has been studied using Fourier Transform Infrared (FT-IR) spectroscopy. Krishnakumar et al. (2005) conducted a detailed analysis of its FT-IR spectra, contributing to a better understanding of its molecular structure and behavior (Krishnakumar et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-bromoisoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYICZVGHULCHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90284615 | |
Record name | 4-Bromophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90284615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromophthalimide | |
CAS RN |
6941-75-9 | |
Record name | 6941-75-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38028 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Bromophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90284615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromophthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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